3-(2-Fluorophenyl)-1-(thiomorpholin-4-yl)propan-1-one
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Overview
Description
3-(2-Fluorophenyl)-1-(thiomorpholin-4-yl)propan-1-one is an organic compound that features a fluorophenyl group and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1-(thiomorpholin-4-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and thiomorpholine.
Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a condensation reaction with thiomorpholine to form an intermediate.
Final Product: The intermediate is then subjected to further reactions, such as reduction and alkylation, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Biological Activity: Compounds with similar structures are often investigated for their biological activity, including antimicrobial and anticancer properties.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Industry
Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for 3-(2-Fluorophenyl)-1-(thiomorpholin-4-yl)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-1-(thiomorpholin-4-yl)propan-1-one
- 3-(2-Bromophenyl)-1-(thiomorpholin-4-yl)propan-1-one
Uniqueness
The presence of the fluorine atom in 3-(2-Fluorophenyl)-1-(thiomorpholin-4-yl)propan-1-one can significantly influence its chemical properties, such as its reactivity and biological activity, making it unique compared to its chloro- and bromo- counterparts.
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-thiomorpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNOS/c14-12-4-2-1-3-11(12)5-6-13(16)15-7-9-17-10-8-15/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEXBIOWBKLQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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